molecular formula C20H24ClN7O3 B2541457 1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923218-02-4

1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2541457
CAS No.: 923218-02-4
M. Wt: 445.91
InChI Key: NNCBONNRTOLQKR-UHFFFAOYSA-N
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Description

1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C20H24ClN7O3 and its molecular weight is 445.91. The purity is usually 95%.
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Biological Activity

1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound based on available literature.

  • Molecular Formula : C20_{20}H24_{24}ClN7_{7}O3_{3}
  • Molecular Weight : 445.9 g/mol
  • CAS Number : 923218-02-4

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the triazino and purine moieties suggests potential effects on nucleic acid synthesis and enzyme inhibition.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar scaffolds have shown to inhibit cancer cell proliferation in various lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) with IC50_{50} values ranging from 0.67 to 4.18 µM .
Cell LineIC50_{50} (µM)Reference
HEPG21.18 ± 0.14
MCF70.67
PC-30.80

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the side chains and functional groups significantly influence the biological activity of the compound. For example:

  • The introduction of halogenated phenyl groups enhances the anticancer efficacy by improving binding affinity to target enzymes .

Case Studies

Several studies have explored the biological implications of compounds structurally related to our compound of interest:

  • Study on Antitumor Activity : A series of triazino-purine derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The most potent derivatives exhibited IC50_{50} values comparable to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction of this compound with key enzymes involved in cancer progression such as EGFR and Src kinase. Binding affinities were reported to be significantly lower than that of known inhibitors .

Properties

IUPAC Name

1-[2-(5-chloro-2-methoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O3/c1-11-12(2)28-16-17(25(3)20(30)26(4)18(16)29)23-19(28)27(24-11)9-8-22-14-10-13(21)6-7-15(14)31-5/h6-7,10,12,22H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCBONNRTOLQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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